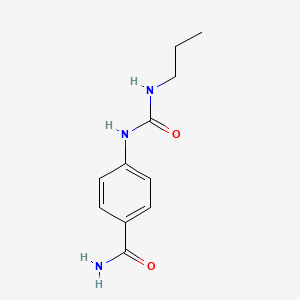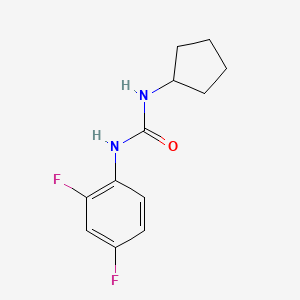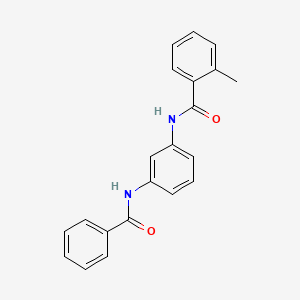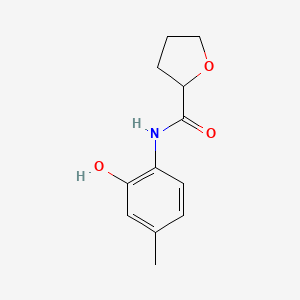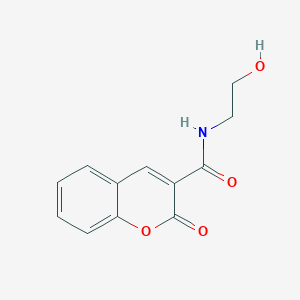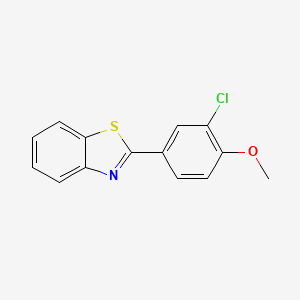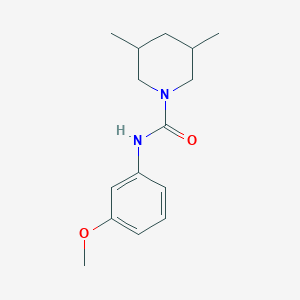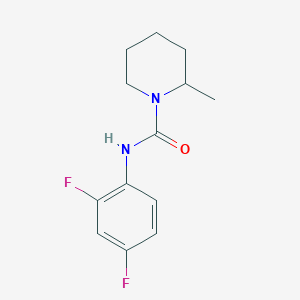
N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide, also known as DF-MPJC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide is believed to exert its therapeutic effects by modulating the activity of various proteins and enzymes in the body. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide can alter the expression of genes involved in various biological processes, such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects in various cell types and animal models. These include inhibition of cell proliferation, induction of apoptosis, modulation of immune function, and improvement of cognitive function. N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide in lab experiments is its specificity for HDAC inhibition, which can allow for more targeted modulation of gene expression compared to other HDAC inhibitors. Additionally, N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical and clinical development. However, one limitation of using N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide is its relatively low potency compared to other HDAC inhibitors, which may limit its efficacy in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide. One area of interest is the development of more potent analogs of N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide that can be used in a wider range of applications. Another area of interest is the investigation of the specific genes and pathways that are modulated by N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide, which could provide insights into its mechanism of action and potential therapeutic targets. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide in various disease contexts.
Métodos De Síntesis
N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide can be synthesized using a multistep process that involves the reaction of 2,4-difluorobenzaldehyde with methylamine, followed by reduction with sodium borohydride and subsequent reaction with piperidine-1-carboxylic acid. The final product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide has been studied for its potential therapeutic properties in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In cancer research, N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide has been found to inhibit the growth of cancer cells and sensitize them to chemotherapy. In infectious diseases, N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide has been shown to have antiviral activity against hepatitis C virus and dengue virus.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O/c1-9-4-2-3-7-17(9)13(18)16-12-6-5-10(14)8-11(12)15/h5-6,8-9H,2-4,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRDCJUTDMUCMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)
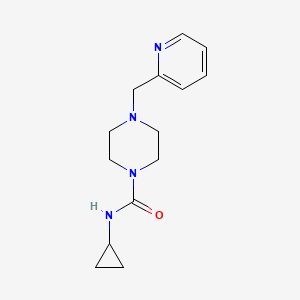
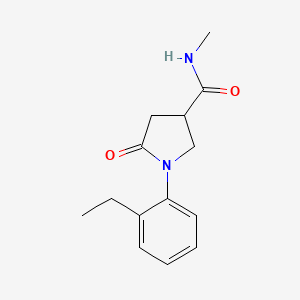
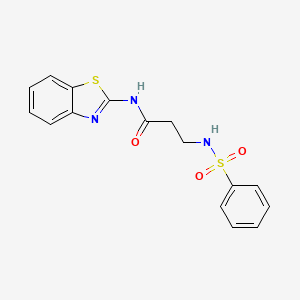
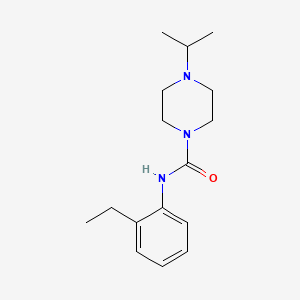
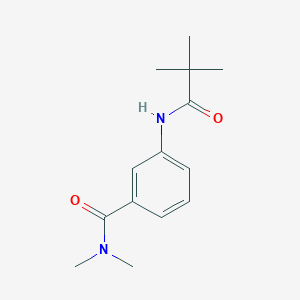
![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)
